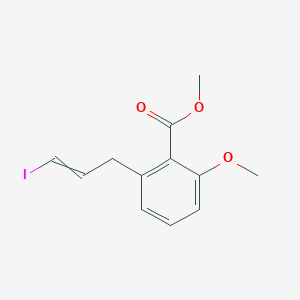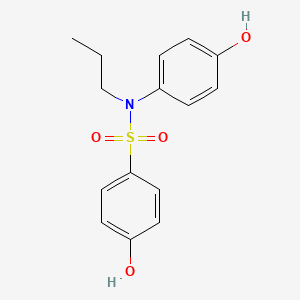![molecular formula C17H27NO3 B12598604 1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 913741-98-7](/img/structure/B12598604.png)
1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bicyclohexane moiety and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclohexane core. One common method involves the hydrogenation of biphenyl to produce bicyclohexyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield fully saturated compounds .
Aplicaciones Científicas De Investigación
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclohexyl: A simpler compound with a similar bicyclohexane core but lacking the pyrrolidine ring and carboxylic acid group.
Cyclohexanediacetic acid: Contains a cyclohexane ring with two carboxylic acid groups, but lacks the pyrrolidine ring.
Uniqueness
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclohexane core, a pyrrolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
Propiedades
Número CAS |
913741-98-7 |
|---|---|
Fórmula molecular |
C17H27NO3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-(2-cyclohexylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H27NO3/c19-16-10-13(17(20)21)11-18(16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h12-15H,1-11H2,(H,20,21) |
Clave InChI |
QDGNDDSUXSBXMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCCCC2N3CC(CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


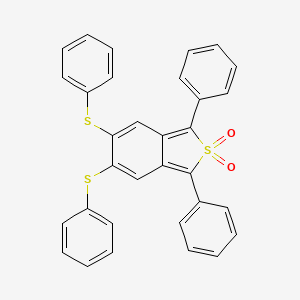
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
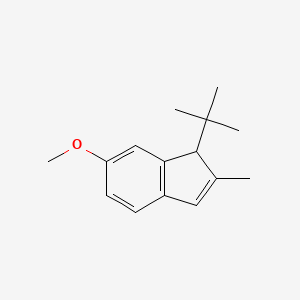
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)

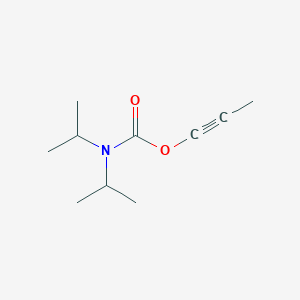
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)


![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
